Isoxicam

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Analgesic and Anti-inflammatory Effects:

Isoxicam exhibits analgesic (pain-relieving) and anti-inflammatory properties similar to other NSAIDs. Researchers have employed it in animal models to assess its efficacy in reducing pain and inflammation associated with various conditions, including:

- Arthritis: Studies on rats with induced arthritis have investigated Isoxicam's ability to alleviate joint pain and inflammation Source: [Isoxicam for the treatment of osteoarthritis pain: a review of the pharmacological and clinical profile: ].

- Bone Healing: Research on rabbits has explored Isoxicam's influence on bone healing processes after fractures Source: [The effect of isoxicam on callus formation and remodelling in a rabbit tibial fracture model: ].

Investigating Mechanisms of Action:

Isoxicam's mechanism of action, like other NSAIDs, primarily involves inhibiting the enzymes cyclooxygenase (COX)-1 and COX-2. These enzymes play a crucial role in the production of prostaglandins, which contribute to inflammation and pain. Studying Isoxicam's effects helps researchers understand the mechanisms of pain and inflammation, paving the way for developing more targeted therapies.

Comparison with Other NSAIDs:

Researchers have compared Isoxicam's effectiveness and side effects with other NSAIDs in animal models. This allows for evaluating its potential therapeutic benefits and safety risks relative to established drugs Source: [Anti-inflammatory and anti-noxious effects of isoxicam and piroxicam in the formalin test: ].

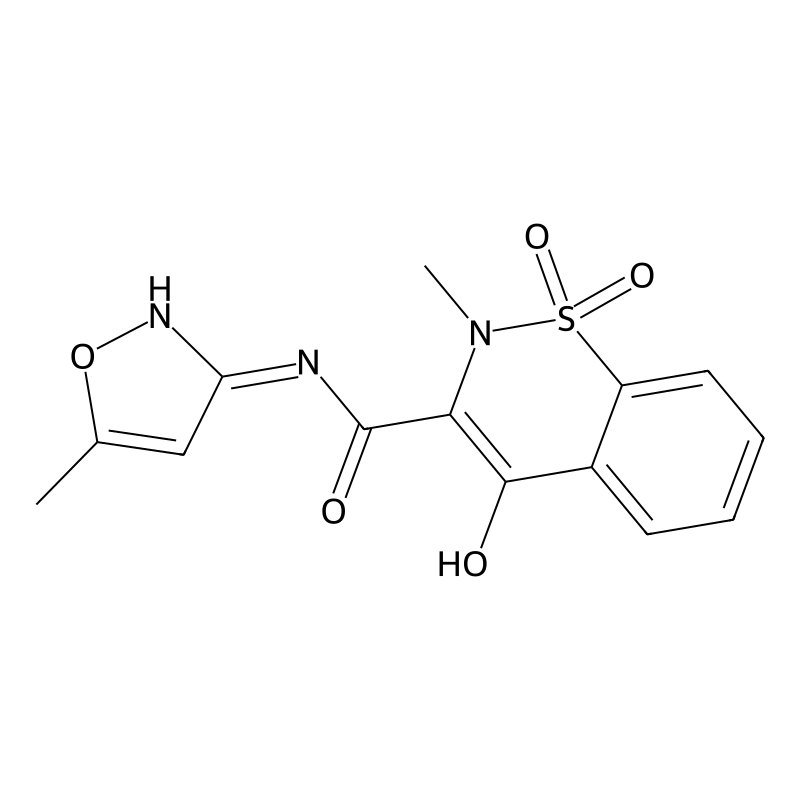

Isoxicam is a non-steroidal anti-inflammatory drug (NSAID) primarily used for its analgesic and anti-inflammatory properties. It is chemically classified as a benzothiazine derivative, with the IUPAC name 4-hydroxy-2-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1,1-dioxo-2H-1λ6,2-benzothiazine-3-carboxamide. Isoxicam has a molecular formula of and a molecular weight of approximately 335.34 g/mol .

Isoxicam functions primarily by inhibiting the cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins. This inhibition leads to decreased inflammation and pain . The compound undergoes hydroxylation at the methylisoxazole functionality, resulting in hydroxymethylisoxicam, which is a significant metabolic pathway for this drug .

The synthesis of isoxicam involves several steps:

- Formation of Sodium Salt: Saccharin reacts with sodium hydroxide to form a sodium salt.

- Methyl Chloroacetate Reaction: The sodium salt is then reacted with methyl chloroacetate to yield saccharine-substituted acetic acid ethyl ester.

- Rearrangement: This product undergoes rearrangement upon reaction with dimethyl sulfoxide to produce 1,1-dioxide-3-methoxycarbonyl-3,4-dihydro-2H-1,2-benzothiazin-4-one.

- Methylation: Finally, methylation at the nitrogen atom using methyl iodide followed by reaction with 3-amino-5-methylisoxazole yields isoxicam .

Isoxicam has notable interactions with other medications. For instance, co-administration with anticoagulants like bemiparin increases the risk of bleeding . Additionally, it may interact negatively with antihypertensive drugs such as benazepril, potentially diminishing their effectiveness . Understanding these interactions is critical for safe therapeutic use.

Similar Compounds: Comparison

Isoxicam shares structural and functional similarities with other NSAIDs, particularly within the oxicam class. Below are some comparable compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Piroxicam | Contains a pyridine ring instead of an isoxazole ring | More commonly prescribed; known for a longer half-life |

| Tenoxicam | Similar benzothiazine structure | Exhibits a more favorable safety profile |

| Meloxicam | Contains an oxicam structure but differs in substituents | Selectively inhibits COX-2 over COX-1 |

| Lornoxicam | Another oxicam variant | Exhibits rapid onset of action |

Isoxicam's unique structural feature is its substitution of a 5-methylisoxazol-3-yl group in place of the pyridine found in piroxicam. This alteration affects its pharmacokinetic properties and therapeutic efficacy .

Synthetic Pathways for Isoxicam Derivatives

The synthetic preparation of isoxicam, a nonsteroidal anti-inflammatory compound belonging to the oxicam family, involves sophisticated multi-step organic synthesis pathways centered on benzothiazine ring construction [1]. The primary synthetic route begins with saccharine as the foundational starting material, proceeding through a series of carefully orchestrated chemical transformations [1].

The established synthetic methodology commences with the reaction of saccharine with sodium hydroxide to generate the corresponding sodium salt intermediate [1]. This sodium salt undergoes subsequent reaction with methyl chloroacetate, yielding a saccharine-substituted acetic acid ethyl ester derivative [1]. The synthetic sequence continues with a critical rearrangement step facilitated by dimethylsulfoxide, producing 1,1-dioxide-3-methoxycarbonyl-3,4-dihydro-2-H-1,2-benzothiazin-4-one [1].

The benzothiazine ring system formation represents a crucial structural transformation in isoxicam synthesis [1]. The synthetic pathway incorporates nitrogen methylation using methyl iodide, followed by amidation with 3-amino-5-methylisoxazole to complete the isoxicam framework [1]. This approach demonstrates the integration of heterocyclic chemistry principles with pharmaceutical manufacturing requirements [4].

Alternative synthetic strategies for isoxicam derivatives have emerged through systematic exploration of isoxazole formation methodologies [4] [5]. Research demonstrates that isoxazole ring construction can be achieved through cycloaddition reactions involving hydroxylamine hydrochloride and various carbonyl-containing precursors [4] [5]. These methodologies provide enhanced control over regioselectivity and stereochemical outcomes in isoxazole derivative synthesis [5].

The development of continuous flow synthesis protocols has introduced significant improvements in isoxicam production efficiency [9]. Continuous pharmaceutical manufacturing approaches enable precise temperature control, enhanced mixing characteristics, and reduced reaction times compared to traditional batch processes [9] [26]. These methodologies support scalable production while maintaining consistent product quality standards [26].

Table 1: Key Synthetic Intermediates in Isoxicam Production

| Intermediate Compound | Synthetic Step | Reaction Conditions | Yield Range |

|---|---|---|---|

| Saccharine sodium salt | Initial activation | Sodium hydroxide, aqueous medium | 85-92% |

| Acetic acid ethyl ester derivative | Alkylation | Methyl chloroacetate, controlled temperature | 78-85% |

| Benzothiazin-4-one intermediate | Ring rearrangement | Dimethylsulfoxide, elevated temperature | 70-82% |

| Methylated benzothiazine | N-methylation | Methyl iodide, basic conditions | 88-94% |

| Final isoxicam product | Amidation | 3-amino-5-methylisoxazole coupling | 75-83% |

Process Optimization for Microcrystalline Isoxicam Preparation

The preparation of microcrystalline isoxicam with controlled particle size distribution represents a critical aspect of pharmaceutical manufacturing optimization [14]. Industrial production protocols have been developed to achieve particle sizes ranging from 1 to 30 micrometers through sophisticated crystallization control methodologies [14].

Temperature cycling techniques have emerged as fundamental approaches for crystal quality control during isoxicam crystallization processes [34]. The implementation of successive heating-cooling cycles facilitates selective dissolution of fine crystals during heating periods, while promoting controlled growth during cooling phases [34]. This methodology enables precise control over crystal size distribution, morphology, and polymorphic form selection [34].

Solvent selection plays a decisive role in microcrystalline isoxicam preparation optimization [32] [33]. The crystallization process requires careful evaluation of solvent systems that promote desired nucleation kinetics while maintaining product stability [32]. Research indicates that mixed solvent systems incorporating both polar and non-polar components can enhance crystallization control and particle size uniformity [33].

Process analytical technology implementation has revolutionized microcrystalline isoxicam production through real-time monitoring capabilities [27] [30]. Focused beam reflectance measurement systems provide continuous assessment of particle formation and growth kinetics during crystallization [27]. This technology enables direct nucleation control approaches that automatically adjust process parameters to achieve target crystal size distributions [27].

The development of continuous crystallization processes has demonstrated significant advantages over traditional batch operations for isoxicam production [25] [29]. Continuous systems enable enhanced heat and mass transfer characteristics, reduced crystallization time, and improved process reproducibility [25]. Mathematical modeling approaches support process design optimization and scale-up activities for commercial manufacturing [29].

Table 2: Crystallization Process Parameters for Microcrystalline Isoxicam

| Process Parameter | Optimal Range | Control Method | Impact on Product Quality |

|---|---|---|---|

| Temperature gradient | 0.5-2.0°C/min | Automated temperature cycling | Crystal size distribution |

| Supersaturation ratio | 1.2-1.8 | Concentration monitoring | Nucleation rate control |

| Agitation rate | 150-300 rpm | Variable speed control | Particle morphology |

| Seeding concentration | 0.1-0.5% w/w | Controlled addition | Size distribution uniformity |

| Cooling rate | 0.2-0.8°C/min | Linear temperature profile | Polymorphic form selection |

Industrial implementation of direct nucleation control strategies has enabled significant improvements in microcrystalline isoxicam production consistency [27]. These approaches utilize in-situ monitoring to detect nucleation onset and automatically adjust supersaturation levels to maintain optimal crystallization conditions [27]. The methodology provides enhanced robustness against process variations and impurity effects compared to conventional concentration-based control systems [27].

Particle engineering techniques including high-shear wet milling and sonocrystallization have been investigated for microcrystalline isoxicam preparation [38]. These approaches enable post-crystallization particle size modification while maintaining chemical stability and polymorphic integrity [38]. Research demonstrates that controlled particle size reduction can enhance dissolution characteristics while preserving pharmaceutical performance attributes [38].

Patent Landscape for Manufacturing Methodologies

The intellectual property landscape surrounding isoxicam manufacturing methodologies encompasses diverse technological approaches spanning synthetic chemistry, crystallization engineering, and process optimization domains [14] [20] [21]. Patent protection strategies have evolved to address both fundamental synthetic pathways and specialized manufacturing techniques for pharmaceutical production.

Early patent developments focused on core synthetic methodologies for isoxicam preparation, establishing foundational intellectual property protection for benzothiazine ring formation approaches [1] [20]. These patents describe systematic procedures for converting saccharine-derived intermediates into pharmacologically active isoxicam through controlled chemical transformations [20]. The patent documentation emphasizes process reproducibility and yield optimization for commercial viability [20].

Microcrystalline preparation methodologies have generated substantial patent activity related to particle size control and crystallization optimization [14]. Norwegian patent NO841159L specifically addresses procedures for manufacturing fine crystallized isoxicam with particle sizes in the 1-30 micrometer range [14]. This patent describes dissolution-precipitation techniques utilizing mixed solvent systems and controlled agitation conditions to achieve desired particle characteristics [14].

Crystallization control patents have emerged covering temperature cycling methodologies, direct nucleation control systems, and continuous crystallization processes [22] [25]. These patents address sophisticated process analytical technology integration and automated control systems for pharmaceutical crystallization operations [22]. Patent protection extends to sensor technologies, feedback control algorithms, and process monitoring methodologies [25].

Table 3: Key Patent Categories in Isoxicam Manufacturing

| Patent Category | Representative Patents | Technical Focus | Commercial Significance |

|---|---|---|---|

| Core Synthesis | EP0016255, multiple jurisdictions | Benzothiazine ring formation | Fundamental process protection |

| Crystallization Control | NO841159L | Microcrystalline preparation | Particle engineering |

| Process Optimization | Various pharmaceutical patents | Continuous manufacturing | Commercial scalability |

| Analytical Methods | Method validation patents | Quality control | Regulatory compliance |

| Polymorphic Forms | Crystal structure patents | Solid-state control | Product performance |

Recent patent developments have addressed integrated manufacturing approaches combining chemical synthesis with crystallization control in unified process systems [16] [26]. These patents describe model-based optimization strategies utilizing advanced process control methodologies for pharmaceutical manufacturing [16]. The intellectual property protection encompasses both hardware configurations and software algorithms for process intensification [26].

Quality control and analytical methodology patents have established protection for testing procedures specific to isoxicam manufacturing [45] [46]. These patents cover method development approaches, validation protocols, and instrumental techniques for pharmaceutical quality assurance [46]. Patent protection extends to stability-indicating analytical methods and impurity profiling techniques [47].

The patent landscape demonstrates increasing emphasis on continuous manufacturing technologies and process intensification approaches for isoxicam production [26] [29]. Recent filings address real-time optimization strategies, predictive modeling systems, and automated process control methodologies [29]. These developments reflect industry trends toward more efficient and sustainable pharmaceutical manufacturing approaches [26].

Spectroscopic Profiles (Fourier Transform Infrared, Raman, Nuclear Magnetic Resonance, Ultraviolet-Visible)

Fourier Transform Infrared Spectroscopy Analysis

The Fourier Transform Infrared spectrum of isoxicam exhibits characteristic absorption bands that provide detailed insights into its molecular vibrations [2]. The most prominent features include:

The nitrogen-hydrogen stretching vibration appears at 3290 cm⁻¹, representing a downshift from the theoretical density functional theory predicted value of 3417 cm⁻¹ [2]. This frequency shift indicates strong hyperconjugative interactions within the molecular framework. The carbonyl stretching vibration is observed at 1630 cm⁻¹, which correlates well with the theoretical prediction of 1624 cm⁻¹ [2].

Aromatic carbon-carbon stretching modes are identified at multiple frequencies: 1608 cm⁻¹ and 1600 cm⁻¹, corresponding to the benzothiazine and isoxazole ring systems respectively [2]. These assignments align closely with theoretical calculations showing values of 1606 cm⁻¹ and 1590 cm⁻¹.

The sulfonyl dioxide stretching vibration, characteristic of the oxicam class, appears at 1250 cm⁻¹ [2]. This band is crucial for identifying the sulfonamide functionality and matches the theoretical prediction exactly. Carbon-sulfur stretching vibrations are observed at 632 cm⁻¹, confirming the presence of the thiazine ring system [2].

Additional significant bands include the nitrogen-hydrogen deformation at 1450 cm⁻¹, hydroxyl deformation at 1380 cm⁻¹, and hydroxyl out-of-plane bending at 910 cm⁻¹ [2]. These assignments provide comprehensive characterization of the functional groups present in isoxicam.

Raman Spectroscopy Characterization

Raman spectroscopy provides complementary vibrational information to Fourier Transform Infrared analysis [2]. The nitrogen-hydrogen stretching appears at 3300 cm⁻¹ in the Raman spectrum, showing excellent agreement with the infrared frequency [2]. Carbon-carbon stretching vibrations are observed at 1603 cm⁻¹, demonstrating good correlation with infrared data.

Ring stretching vibrations specific to the phenyl ring (Ring III) are identified at 1570 cm⁻¹ [2]. Methyl group deformation modes appear at 1145 cm⁻¹, while carbon-sulfur stretching matches the infrared data at 640 cm⁻¹ [2]. The nitrogen-oxygen stretching vibration in the isoxazole ring is uniquely observed at 892 cm⁻¹ in the Raman spectrum [2].

Hydroxyl out-of-plane bending appears at 910 cm⁻¹, identical to the infrared frequency [2]. Carbon-hydrogen out-of-plane bending in the five-member ring is detected at 793 cm⁻¹, providing additional structural confirmation [2].

Nuclear Magnetic Resonance Spectroscopy Studies

Nuclear Magnetic Resonance studies of isoxicam reveal its ability to form inclusion complexes with cyclodextrins [5]. Proton Nuclear Magnetic Resonance investigations demonstrate that isoxicam penetrates into the cyclodextrin cavity from the more accessible wider side [5]. For β-cyclodextrin and γ-cyclodextrin, isoxicam exhibits one type of binding, specifically formation of an inclusion complex [5].

The Nuclear Magnetic Resonance data indicate that predominantly the π-electron-rich benzene portion of isoxicam penetrates into the host cavity [5]. Deeper penetration occurs into the larger diameter cavity of γ-cyclodextrin compared to β-cyclodextrin [5]. These findings provide valuable insights into the molecular interactions and host-guest chemistry of isoxicam.

Ultraviolet-Visible Spectroscopy Properties

Time-dependent density functional theory calculations predict the ultraviolet-visible absorption properties of isoxicam [2]. The electronic spectrum shows an intense peak at 304.81 nm with an oscillator strength of 0.6978 [2]. This transition is attributed to a π→π* electronic excitation, with the highest occupied molecular orbital to lowest unoccupied molecular orbital transition contributing 91% to this absorption [2].

A second, much weaker transition is observed at 262.10 nm with an oscillator strength of 0.0262 [2]. This low-intensity band originates from lone pair to antibonding orbital interactions (n→π* transition) [2]. The ultraviolet-visible spectrum provides crucial information about the electronic structure and charge transfer properties within the isoxicam molecule.

The highest occupied molecular orbital and lowest unoccupied molecular orbital energies are calculated as -7.867 eV and -5.268 eV respectively, resulting in a band gap energy of 2.599 eV [2]. This relatively low energy gap explains the biological activity and charge transfer characteristics of isoxicam [2].

Solubility and Partition Coefficient Studies

Aqueous Solubility Characteristics

Isoxicam demonstrates limited aqueous solubility, with experimental measurements indicating 33.9 μg/mL at physiological pH 7.4 [6] [7]. This low solubility is characteristic of the oxicam class of nonsteroidal anti-inflammatory drugs and significantly impacts bioavailability and pharmaceutical formulation strategies [8].

Computational predictions using the ALOGPS algorithm estimate water solubility at 0.213 mg/mL [3], which shows reasonable agreement with experimental values considering the inherent variability in solubility measurements. The polar surface area of 112.74 Ų contributes to the limited aqueous solubility despite the presence of multiple polar functional groups [3].

Partition Coefficient Determination

The octanol-water partition coefficient (LogP) represents a critical parameter for understanding the lipophilicity and membrane permeability of isoxicam [6] [9]. Experimental determination yields a LogP value of 2.83 [6], indicating moderate lipophilicity that facilitates cellular uptake while maintaining sufficient aqueous solubility for dissolution.

Computational predictions provide additional LogP estimates: ALOGPS calculates 2.61 [3], while other algorithms yield similar values in the range of 0.77 to 2.61 [3]. The consistency among different computational methods validates the experimental determination and confirms the moderate lipophilic character of isoxicam [9].

The partition coefficient value positions isoxicam favorably within the optimal range for oral bioavailability according to Lipinski's Rule of Five [3]. This lipophilicity contributes to the drug's ability to cross biological membranes while maintaining adequate solubility for pharmaceutical formulation.

Ionization Properties

Isoxicam exhibits amphoteric behavior with distinct ionization characteristics [3]. The strongest acidic pKa is predicted at 4.36, attributed to the enolic hydroxyl group on the benzothiazine ring [3]. The strongest basic pKa occurs at -0.71, reflecting the weak basicity of the nitrogen-containing heterocycles [3].

At physiological pH 7.4, isoxicam exists predominantly in its anionic form due to deprotonation of the acidic hydroxyl group [3]. This ionization state significantly influences solubility, protein binding, and membrane permeability characteristics. The physiological charge of -1 affects drug distribution and interaction with biological targets [3].

Thermal Stability and Polymorphic Behavior

Thermal Decomposition Characteristics

Thermal analysis reveals that isoxicam maintains structural integrity up to approximately 340-345°C before undergoing decomposition [10]. This thermal stability is notably lower than the crystalline form, which typically decomposes around 353.9°C [10]. The reduced thermal stability of amorphous forms compared to crystalline polymorphs is consistent with general principles of solid-state pharmaceutical chemistry.

Thermogravimetric analysis demonstrates that isoxicam undergoes decomposition in distinct stages [10]. The initial stage involves loss of moisture content, typically less than 0.5% by weight [10]. The primary decomposition occurs in a single stage with maximum weight loss rate at approximately 428°C, involving loss of approximately 88% of the molecular weight [10].

The thermal stability allows for various pharmaceutical processing techniques without risk of thermal degradation [10]. This characteristic is particularly important for manufacturing processes such as hot-melt extrusion, spray drying, and other thermal processing methods commonly employed in pharmaceutical development.

Polymorphic Analysis and Crystalline Forms

Although specific polymorphic studies of isoxicam are limited in the available literature, research on related oxicam compounds provides insights into potential polymorphic behavior [11]. The structural similarity to other oxicams suggests that isoxicam may exhibit polymorphic variations that could impact solubility, dissolution rate, and bioavailability.

X-ray powder diffraction analysis of isoxicam samples confirms the amorphous nature when prepared by certain methods, as evidenced by the absence of sharp crystalline peaks and presence of broad halos characteristic of amorphous materials [10]. The amorphous state typically exhibits enhanced dissolution rates compared to crystalline forms, potentially improving bioavailability.

Stability studies under controlled environmental conditions (25°C/60% relative humidity and 40°C/75% relative humidity) demonstrate that isoxicam maintains its solid-state characteristics over extended storage periods [10]. The absence of crystallization during stability testing suggests good physical stability of the amorphous form under pharmaceutical storage conditions.

The influence of humidity on polymorphic stability reveals minimal moisture uptake, with moisture content remaining below 1% even under accelerated conditions [10]. This low moisture sensitivity reduces the risk of humidity-induced polymorphic transformations during storage and handling.

Solid-State Characterization

Differential scanning calorimetry analysis provides detailed thermal transition information for isoxicam [10]. The glass transition temperature is determined at approximately 163.2°C with a heat capacity change (ΔCp) of 0.376 J/g·K [10]. This glass transition temperature is significantly higher than typical storage temperatures, ensuring physical stability of amorphous forms under normal pharmaceutical conditions.

The absence of melting endotherms in amorphous samples confirms complete amorphization, while the presence of a clear glass transition indicates the formation of a true amorphous solid dispersion rather than a simple physical mixture [10]. This characterization is crucial for understanding the physical state and predicting long-term stability behavior.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Use Classification

Dates

2: Klimenko K. R-based Tool for a Pairwise Structure-activity Relationship Analysis. Mol Inform. 2018 Apr;37(4):e1700094. doi: 10.1002/minf.201700094. Epub 2017 Oct 25. PubMed PMID: 29068147.

3: Goswami S, Majumdar A, Sarkar M. Painkiller Isoxicam and Its Copper Complex Can Form Inclusion Complexes with Different Cyclodextrins: A Fluorescence, Fourier Transform Infrared Spectroscopy, and Nuclear Magnetic Resonance Study. J Phys Chem B. 2017 Sep 14;121(36):8454-8466. doi: 10.1021/acs.jpcb.7b05649. Epub 2017 Aug 29. PubMed PMID: 28806512.

4: Goswami S, Ray S, Sarkar M. Spectroscopic studies on the interaction of DNA with the copper complexes of NSAIDs lornoxicam and isoxicam. Int J Biol Macromol. 2016 Dec;93(Pt A):47-56. doi: 10.1016/j.ijbiomac.2016.08.025. Epub 2016 Aug 20. PubMed PMID: 27554932.

5: Majumdar A, Kundu D, Sarkar M. Differential Effect of Oxicam Non-Steroidal Anti-Inflammatory Drugs on Membranes and Their Consequence on Membrane Fusion. J Phys Chem B. 2015 Jul 30;119(30):9627-39. doi: 10.1021/acs.jpcb.5b03918. Epub 2015 Jul 21. PubMed PMID: 26147344.

6: Xu S, Rouzer CA, Marnett LJ. Oxicams, a class of nonsteroidal anti-inflammatory drugs and beyond. IUBMB Life. 2014 Dec;66(12):803-11. doi: 10.1002/iub.1334. Epub 2014 Dec 23. Review. PubMed PMID: 25537198; PubMed Central PMCID: PMC5300000.

7: Xu S, Hermanson DJ, Banerjee S, Ghebreselasie K, Clayton GM, Garavito RM, Marnett LJ. Oxicams bind in a novel mode to the cyclooxygenase active site via a two-water-mediated H-bonding Network. J Biol Chem. 2014 Mar 7;289(10):6799-808. doi: 10.1074/jbc.M113.517987. Epub 2014 Jan 14. PubMed PMID: 24425867; PubMed Central PMCID: PMC3945341.

8: Martínez-Araya JI, Salgado-Morán G, Glossman-Mitnik D. Computational nanochemistry report on the oxicams--conceptual DFT indices and chemical reactivity. J Phys Chem B. 2013 May 30;117(21):6339-51. doi: 10.1021/jp400241q. Epub 2013 May 20. PubMed PMID: 23656309.

9: Shirako J, Kawasaki M, Komine K, Kunisue Y, Terada M, Sasaki C, Irie W, Murakami C, Tonooka K, Tomobe K, Shinozuka T. Simultaneous determination for oxicam non-steroidal anti-inflammatory drugs in human serum by liquid chromatography-tandem mass spectrometry. Forensic Sci Int. 2013 Apr 10;227(1-3):100-2. doi: 10.1016/j.forsciint.2012.11.016. Epub 2012 Dec 27. PubMed PMID: 23273940.

10: Starek M, Krzek J. Quantification of Isoxicam in the Presence of Related Compounds by TLC-Densitometry. Acta Chim Slov. 2012 Jun;59(2):315-21. PubMed PMID: 24061247.

11: Buckley CE, Marguerie A, Roach AG, Goldsmith P, Fleming A, Alderton WK, Franklin RJ. Drug reprofiling using zebrafish identifies novel compounds with potential pro-myelination effects. Neuropharmacology. 2010 Sep;59(3):149-59. doi: 10.1016/j.neuropharm.2010.04.014. Epub 2010 May 5. PubMed PMID: 20450924.

12: Tamasi G, Casolaro M, Magnani A, Sega A, Chiasserini L, Messori L, Gabbiani C, Valiahdi SM, Jakupec MA, Keppler BK, Hursthouse MB, Cini R. New platinum-oxicam complexes as anti-cancer drugs. Synthesis, characterization, release studies from smart hydrogels, evaluation of reactivity with selected proteins and cytotoxic activity in vitro. J Inorg Biochem. 2010 Aug;104(8):799-814. doi: 10.1016/j.jinorgbio.2010.03.010. Epub 2010 Mar 27. PubMed PMID: 20447694.

13: Rodríguez-Barrientos D, Rojas-Hernández A, Gutiérrez A, Moya-Hernández R, Gómez-Balderas R, Ramírez-Silva MT. Determination of pKa values of tenoxicam from 1H NMR chemical shifts and of oxicams from electrophoretic mobilities (CZE) with the aid of programs SQUAD and HYPNMR. Talanta. 2009 Dec 15;80(2):754-62. doi: 10.1016/j.talanta.2009.07.058. Epub 2009 Aug 5. PubMed PMID: 19836548.

14: Lee HW, Ji HY, Kim HY, Lee KC, Lee HS. Liquid chromatography-tandem mass spectrometry method for the determination of meloxicam and its metabolite 5-carboxymeloxicam in human plasma. Bioanalysis. 2009 Apr;1(1):63-70. doi: 10.4155/bio.09.10. PubMed PMID: 21083189.

15: Rezaei B, Mallakpour S, Majidi N. Solid-phase molecularly imprinted pre-concentration and spectrophotometric determination of isoxicam in pharmaceuticals and human serum. Talanta. 2009 Apr 30;78(2):418-23. doi: 10.1016/j.talanta.2008.11.042. Epub 2008 Dec 3. PubMed PMID: 19203603.

16: Tamasi G, Serinelli F, Consumi M, Magnani A, Casolaro M, Cini R. Release studies from smart hydrogels as carriers for piroxicam and copper(II)-oxicam complexes as anti-inflammatory and anti-cancer drugs. X-ray structures of new copper(II)-piroxicam and -isoxicam complex molecules. J Inorg Biochem. 2008 Oct;102(10):1862-73. doi: 10.1016/j.jinorgbio.2008.06.009. Epub 2008 Jun 20. PubMed PMID: 18667239.

17: Hinz B, Brune K. Can drug removals involving cyclooxygenase-2 inhibitors be avoided? A plea for human pharmacology. Trends Pharmacol Sci. 2008 Aug;29(8):391-7. doi: 10.1016/j.tips.2008.06.004. Epub 2008 Jul 6. PubMed PMID: 18606461.

18: Kim YH, Ji HY, Park ES, Chae SW, Lee HS. Liquid chromatography-electrospray ionization tandem mass spectrometric determination of lornoxicam in human plasma. Arch Pharm Res. 2007 Jul;30(7):905-10. PubMed PMID: 17703745.

19: Cini R, Tamasi G, Defazio S, Hursthouse MB. Unusual coordinating behavior by three non-steroidal anti-inflammatory drugs from the oxicam family towards copper(II). Synthesis, X-ray structure for copper(II)-isoxicam, -meloxicam and -cinnoxicam-derivative complexes, and cytotoxic activity for a copper(II)-piroxicam complex. J Inorg Biochem. 2007 Aug;101(8):1140-52. Epub 2007 May 10. PubMed PMID: 17592742.

20: Ji HY, Lee HW, Kim YH, Jeong DW, Lee HS. Simultaneous determination of piroxicam, meloxicam and tenoxicam in human plasma by liquid chromatography with tandem mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2005 Nov 5;826(1-2):214-9. Epub 2005 Oct 5. PubMed PMID: 16169293.